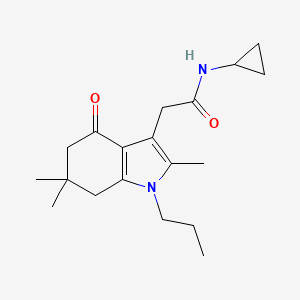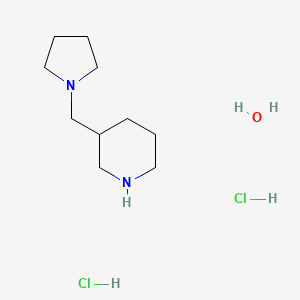
1-benzyl-N-(1-isopropyl-2-methylpropyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-N-(1-isopropyl-2-methylpropyl)-4-piperidinecarboxamide, commonly known as IBMPBD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Mécanisme D'action
IBMPBD is known to act as a positive allosteric modulator of the sigma-1 receptor, a protein that is involved in various cellular processes, including calcium signaling, neuroprotection, and neurotransmitter release. By binding to the sigma-1 receptor, IBMPBD enhances its activity, leading to the downstream effects that are responsible for its pharmacological properties.
Biochemical and Physiological Effects
IBMPBD has been shown to modulate various neurotransmitter systems, including dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and behavior. Additionally, IBMPBD has been shown to enhance the release of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which play a crucial role in the growth, survival, and function of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using IBMPBD in lab experiments is its high potency and selectivity for the sigma-1 receptor, which allows for precise modulation of its activity. Additionally, IBMPBD is relatively stable and can be easily synthesized using standard laboratory techniques. However, one of the limitations of using IBMPBD is its low solubility in water, which can make it challenging to administer in vivo.
Orientations Futures
There are several future directions for research on IBMPBD. One area of interest is the development of novel pain medications based on the analgesic properties of IBMPBD. Additionally, the potential use of IBMPBD in the treatment of neurological disorders, such as epilepsy and schizophrenia, warrants further investigation. Finally, the molecular mechanisms underlying the effects of IBMPBD on the sigma-1 receptor and its downstream signaling pathways require further elucidation.
Conclusion
In conclusion, IBMPBD is a promising chemical compound that has potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. Its high potency and selectivity for the sigma-1 receptor make it an attractive candidate for the development of novel medications. Further research is needed to fully understand the molecular mechanisms underlying its pharmacological effects and to explore its potential use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of IBMPBD involves the reaction of 1-benzyl-4-piperidone with isopropylamine and 2-methyl-1-propanol in the presence of a catalyst. The resulting product is then purified using various techniques, such as column chromatography and recrystallization, to obtain a pure form of IBMPBD.
Applications De Recherche Scientifique
IBMPBD has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to possess analgesic properties, making it a promising candidate for the development of novel pain medications. Additionally, IBMPBD has been shown to exhibit anticonvulsant and antipsychotic effects, highlighting its potential use in the treatment of neurological disorders.
Propriétés
IUPAC Name |
1-benzyl-N-(2,4-dimethylpentan-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O/c1-15(2)19(16(3)4)21-20(23)18-10-12-22(13-11-18)14-17-8-6-5-7-9-17/h5-9,15-16,18-19H,10-14H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXYIOFCVXJRNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C1CCN(CC1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N-(2,4-dimethylpentan-3-yl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{5-[1-(3,4-dimethylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B6136088.png)
![N-{3-[acetyl(methyl)amino]phenyl}-4-chlorobenzamide](/img/structure/B6136091.png)
![2-[2-({2-[(4-fluorobenzyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B6136094.png)
![1-[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B6136118.png)


![1-[1-(4-methoxy-3-methylbenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6136132.png)
![N-[1-(4-fluorophenyl)ethyl]-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6136134.png)

![N-(4-bromophenyl)-2-[(2,4-dichlorophenyl)thio]acetamide](/img/structure/B6136146.png)
![1-[(1-{4-[3-(methoxymethyl)-1-pyrrolidinyl]-4-oxobutyl}-1H-tetrazol-5-yl)methyl]-4-methylpiperidine](/img/structure/B6136148.png)
![4-(1-naphthylmethyl)-3-{2-oxo-2-[4-(4-pyridinyl)-1-piperidinyl]ethyl}-2-piperazinone](/img/structure/B6136155.png)

![N-(3-isoxazolylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6136179.png)